molecular formula C13H12N2O4S B14874026 N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide

N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B14874026
M. Wt: 292.31 g/mol
InChI Key: PKFWYSDGGAJOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Acylation: Formation of the acetamide linkage.

    Thiophene Introduction: Coupling of the thiophene ring to the acetamide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: In the development of organic semiconductors or conductive polymers.

    Organic Synthesis: As a building block for more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and thiophene ring can influence its electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(thiophen-2-yl)acetamide: Lacks the nitro group.

    N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide: Lacks the methoxy group.

    N-(2-methoxy-4-nitrophenyl)-2-phenylacetamide: Lacks the thiophene ring.

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of the methoxy, nitro, and thiophene groups, which can impart distinct electronic and steric properties, making it suitable for specific applications in various fields.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H12N2O4S/c1-19-12-7-9(15(17)18)4-5-11(12)14-13(16)8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16)

InChI Key

PKFWYSDGGAJOLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.